(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a chlorophenyl group and a phenothiazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 10H-phenothiazine in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(10H-phenothiazin-10-yl)methanone involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2-chloro-10H-phenothiazine: Shares the phenothiazine core but lacks the carbonyl group.
10-methyl-10H-phenothiazine: Contains a methyl group instead of the chlorophenyl group.
2-chloro-10-(chloroacetyl)-10H-phenothiazine: Features an additional chloroacetyl group.
Uniqueness
(2-chlorophenyl)(10H-phenothiazin-10-yl)methanone is unique due to the presence of both the chlorophenyl and phenothiazine moieties, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H12ClNOS |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H12ClNOS/c20-14-8-2-1-7-13(14)19(22)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h1-12H |
InChI Key |
NYVZOLHCYJHXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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